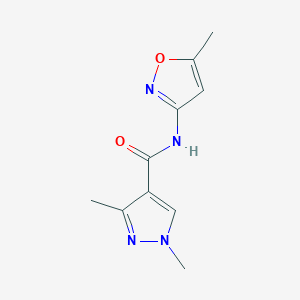

ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine compounds often involves Knoevenagel condensation reactions or esterification followed by hydrogenation. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound with a somewhat similar structure, is synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating a potential pathway for synthesizing structurally related compounds (Kumar et al., 2016). Additionally, ethyl 4-piperidingcarboxylate, an important intermediate, is synthesized from isonicotinic acid by esterification and hydrogenation (Chen Ying-qi, 2007), which might suggest a method for synthesizing ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate by adapting these synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate often exhibits significant conformational flexibility. For example, the crystal and molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate revealed hydrogen-bonded dimers stabilized by C-H...π interactions (Khan et al., 2013). These findings provide insights into how ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate might form similar stabilizing interactions.

Chemical Reactions and Properties

The chemical reactivity and properties of piperidine derivatives can be inferred from studies on related compounds. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene indicated novel carbonylation at a C−H bond in the piperazine ring (Ishii et al., 1997). Such reactivity might be expected or adapted for ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate, enhancing its functional group transformations.

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting points, and crystalline forms, can significantly impact their application. While specific data on ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate is not directly available, studies on structurally related compounds provide a basis for understanding its physical behavior. For instance, the crystal structure analysis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate indicated specific crystalline forms and stability (Dyachenko & Chernega, 2007), hinting at similar physical characteristics for ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate.

Chemical Properties Analysis

The chemical properties of ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and stability under various conditions, can be deduced from the behavior of structurally related compounds. For instance, studies on the synthesis and reactivity of piperidine derivatives highlight the influence of substituents on their chemical behavior (Sugimoto et al., 1990).

Aplicaciones Científicas De Investigación

Organic Synthesis Applications :

- Ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate has been utilized in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This synthesis demonstrates complete regioselectivity and excellent yields, expanding the reaction scope in organic chemistry (Zhu, Lan, & Kwon, 2003).

Medicinal Chemistry Applications :

- In the context of medicinal chemistry, this compound has shown promise in the synthesis of Schiff and Mannich bases of Isatin derivatives. These derivatives have potential applications in pharmacology and drug development (Bekircan & Bektaş, 2008).

- Additionally, novel piperidine derivatives synthesized using this compound have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating conditions such as Alzheimer’s disease (Sugimoto et al., 1990; Sugimoto et al., 1992).

Material Science Applications :

- In material science, ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate is used in the preparation of various compounds. For example, it has been used in the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, supporting preclinical and clinical studies (Andersen et al., 2013).

Catalysis and Chemical Engineering :

- This compound has been involved in catalysis research, particularly in the preparation of dihydropyridines using alkaline carbons as catalysts. These findings contribute to the development of 'green' and 'clean' methods in chemical synthesis (Perozo-Rondón et al., 2006).

Propiedades

IUPAC Name |

ethyl 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO2/c1-2-20-15(19)11-5-7-18(8-6-11)10-12-3-4-13(16)9-14(12)17/h3-4,9,11H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPJSTMTQLFAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,4-dichlorobenzyl)piperidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)

![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)

![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)

![ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580273.png)

![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)